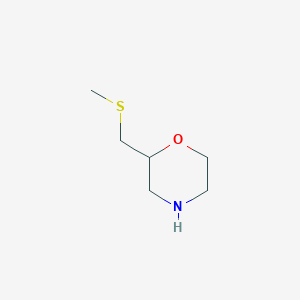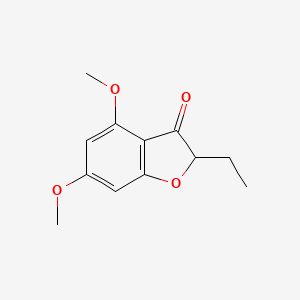
2-Ethyl-4,6-dimethoxybenzofuran-3(2h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-4,6-dimethoxybenzofuran-3(2h)-one is an organic compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4,6-dimethoxybenzofuran-3(2h)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the use of 2-ethylphenol and dimethoxybenzaldehyde as starting materials, followed by cyclization using an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-4,6-dimethoxybenzofuran-3(2h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrobenzofurans.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could introduce various functional groups like halogens or amines.
Aplicaciones Científicas De Investigación
2-Ethyl-4,6-dimethoxybenzofuran-3(2h)-one may have several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-4,6-dimethoxybenzofuran-3(2h)-one would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other molecular targets, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2-Ethylbenzofuran: Lacks the methoxy groups, which may result in different chemical and biological properties.
4,6-Dimethoxybenzofuran: Lacks the ethyl group, potentially affecting its reactivity and applications.
Benzofuran: The parent compound, with a simpler structure and different properties.
Uniqueness
2-Ethyl-4,6-dimethoxybenzofuran-3(2h)-one is unique due to the presence of both ethyl and methoxy groups, which can influence its chemical reactivity and potential applications. These functional groups may enhance its solubility, stability, and interactions with biological targets.
Propiedades
Fórmula molecular |
C12H14O4 |
|---|---|
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
2-ethyl-4,6-dimethoxy-1-benzofuran-3-one |
InChI |
InChI=1S/C12H14O4/c1-4-8-12(13)11-9(15-3)5-7(14-2)6-10(11)16-8/h5-6,8H,4H2,1-3H3 |
Clave InChI |
LUIRBFOSNFMWBN-UHFFFAOYSA-N |
SMILES canónico |
CCC1C(=O)C2=C(O1)C=C(C=C2OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


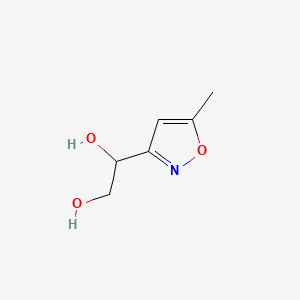
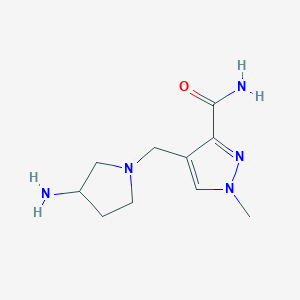


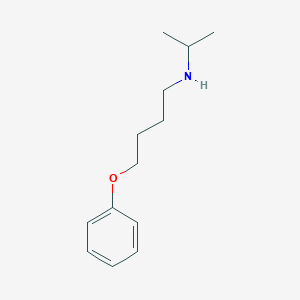

![(1r,4r)-4-[(3-Methyl-1,2-oxazol-5-yl)methoxy]cyclohexan-1-aminehydrochloride,trans](/img/structure/B13532042.png)

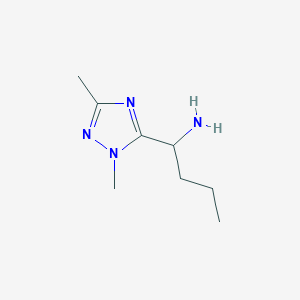


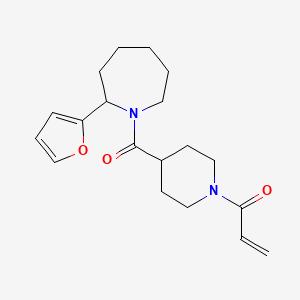
![2-Isocyanato-7-oxabicyclo[2.2.1]heptane](/img/structure/B13532068.png)
